1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide
Description
1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide (CAS: 1250050-53-3) is a heterocyclic compound featuring a piperidine ring substituted at position 3 with a carboxamide group and at position 1 with a 5-bromopyridin-2-yl moiety. Its molecular formula is C₁₁H₁₃BrN₃O, with a molecular weight of 295.15 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-6-9)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQEYPKQQIPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- Replacement of the 5-bromopyridinyl group with aromatic esters (e.g., 2d) or cyano-fluorobenzyl groups (2e) significantly alters reactivity, as evidenced by variable yields (71–91%) .
Physicochemical Properties
Key Observations :
- The pyrimidine analog has a lower molecular weight and LogP, suggesting higher polarity and reduced membrane permeability compared to the pyridine-based parent compound .
- The bromo-fluorobenzoyl derivative (C₁₃H₁₄BrFN₂O₂ ) exhibits increased lipophilicity, which may enhance blood-brain barrier penetration .
Biological Activity
1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a piperidine ring substituted with a brominated pyridine and a carboxamide group, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom on the pyridine ring and the carboxamide group play crucial roles in modulating binding affinity and specificity. This compound may act as an inhibitor or modulator of various biological pathways, influencing physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Studies have shown that compounds similar to this compound can inhibit viral replication. For instance, related compounds demonstrated significant antiviral effects against Dengue virus (DENV) with effective concentration (EC) values ranging from 0.18 to 6.38 μM .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. It may interact with cyclin-dependent kinases or other enzymes involved in cell cycle regulation, which is critical for cancer therapy.
Case Studies
- Antiviral Research : A study evaluated the antiviral properties of various piperidine derivatives, including those structurally related to this compound. The results indicated that these compounds effectively inhibited viral replication in vitro, showcasing their potential for further development as antiviral agents .
- Inhibitory Activity against Enzymes : Research into the compound's ability to inhibit specific enzymes has shown promising results. For example, derivatives were tested against soluble epoxide hydrolase, demonstrating significant inhibitory effects that could be harnessed for therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry (e.g., bromine position) and piperidine ring conformation (axial vs. equatorial substituents) .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₁H₁₃BrN₃O) and isotopic patterns for bromine .
Advanced - X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding via carboxamide) .
- Chiral HPLC : Assess enantiomeric excess if asymmetric synthesis is employed .
How can factorial design optimize the synthesis of this compound?
Advanced
Factorial design (e.g., 2³ design) reduces experimental iterations by systematically varying factors:
- Variables : Temperature, catalyst loading, and solvent ratio.
- Response metrics : Yield, purity (HPLC area%), and reaction time.
For example, ICReDD’s computational reaction path search methods integrate quantum chemical calculations to predict optimal conditions (e.g., 80°C, 5 mol% Pd(OAc)₂), validated via iterative experimentation . This approach minimizes trial-and-error, reducing development time by ~40% .
What strategies mitigate challenges in nucleophilic substitution reactions involving the 5-bromopyridine moiety?
Q. Basic
- Leaving group activation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Nucleophile strength : Piperidine’s basicity (pKa ~11) facilitates SNAr (nucleophilic aromatic substitution) at the electron-deficient 2-position of pyridine .
Advanced - Microwave-assisted synthesis : Accelerates reaction rates (e.g., 150°C, 30 min vs. 24 hrs conventional) while reducing side products .
- Computational modeling : Density Functional Theory (DFT) predicts transition state energies to identify optimal leaving groups (e.g., Br vs. Cl) .
How does the carboxamide group influence the compound’s physicochemical properties and target binding?
Q. Advanced
- Solubility : The carboxamide increases polarity (logP reduction by ~1.5 units), enhancing aqueous solubility for in vitro assays .
- Hydrogen bonding : Acts as a H-bond donor/acceptor for kinase active sites (e.g., ATP-binding pockets). Molecular dynamics simulations show carboxamide interactions with conserved residues (e.g., hinge region lysine in PKC isoforms) .
- Metabolic stability : The group reduces susceptibility to cytochrome P450 oxidation compared to ester analogs .
What are the limitations of using this compound in in vivo studies, and how can they be addressed?
Q. Advanced
- Bioavailability : Moderate oral bioavailability (~30%) due to carboxamide’s polarity. Prodrug strategies (e.g., esterification) improve membrane permeability .
- Off-target effects : Screen against kinase panels (e.g., 400+ kinases) to identify selectivity. Structure-based redesign (e.g., adding methyl groups to piperidine) enhances specificity .
- Metabolite interference : LC-MS/MS profiling identifies major metabolites (e.g., de-brominated derivatives) that may confound results .
How can researchers validate the compound’s role in modulating non-kinase targets (e.g., GPCRs)?
Q. Advanced
- β-arrestin recruitment assays : Quantify GPCR activation/inhibition (e.g., serotonin receptors) via BRET (bioluminescence resonance energy transfer) .
- Cryo-EM : Resolve compound-GPCR complexes (e.g., 5-HT₂A) to identify allosteric binding sites .
- Knockout models : CRISPR/Cas9 gene editing in cell lines confirms target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
